

Regaloside I: A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest		
Compound Name:	Regaloside I	
Cat. No.:	B15592200	Get Quote

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **Regaloside I** is a naturally occurring phenylpropanoid glycerol glucoside that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of dermatology and photoaging. This technical guide provides an indepth overview of the discovery, origin, chemical properties, and biological activity of **Regaloside I**, with a focus on its mechanism of action in protecting against UVA-induced skin damage. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Origin

Regaloside I was first identified as an active compound isolated from the extract of Lilium 'Casa Blanca' (LCB).[1] It is a member of the regaloside family of phenylpropanoid glycerol glucosides found in various species of the genus Lilium, including the rhizomes of Lilium brownii var. viridulum Baker and Lilium tenuifolium.[1][2] These plants have a history of use in traditional medicine, and modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds, including **Regaloside I**.

Chemical Structure and Properties

Regaloside I is structurally classified as a phenylpropanoid glycerol glucoside. While the exact stereochemistry of the glycerol and glucose moieties is crucial for its biological activity, detailed



structural elucidation data from techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry for **Regaloside I** are not extensively available in publicly accessible literature. However, based on its classification and related compounds, its structure consists of a phenylpropanoid moiety (derived from cinnamic acid or its hydroxylated derivatives) esterified to a glycerol backbone, which is in turn glycosidically linked to a glucose molecule.

Biological Activity and Mechanism of Action

The primary biological activity of **Regaloside I** that has been investigated is its protective effect against photoaging induced by ultraviolet A (UVA) radiation.[1] Research has shown that **Regaloside I** can inhibit the upregulation of Capping Protein Muscle Z-line α 1 (CAPZA1), a key protein involved in actin filament dynamics.[1]

The Role of Regaloside I in Preventing Photoaging

UVA radiation is a major environmental factor contributing to the premature aging of the skin, a process known as photoaging. One of the key cellular targets of UVA is the dermal fibroblast, the primary cell type responsible for producing and maintaining the extracellular matrix, including collagen.

UVA exposure has been shown to induce morphological changes in human dermal fibroblasts (HDFs), leading to a reduction in collagen content.[1] This process is associated with a decrease in actin filaments and an upregulation of CAPZA1, which inhibits actin filament polymerization.[1] The altered fibroblast morphology is believed to contribute to the accelerated breakdown of collagen observed in photoaged skin.

Regaloside I has been identified as a potent inhibitor of this UVA-induced upregulation of CAPZA1.[1] By preventing the increase in CAPZA1 levels, **Regaloside I** helps to maintain the normal morphology of HDFs and, consequently, inhibits the reduction in collagen levels.[1] This mechanism of action suggests that **Regaloside I** could be a promising candidate for the development of topical treatments aimed at preventing and treating skin photoaging.

Quantitative Data

Specific quantitative data for the bioactivity of **Regaloside I**, such as IC50 or EC50 values for its inhibition of CAPZA1 upregulation or its protective effects against UVA-induced collagen



reduction, are not readily available in the cited literature. However, to provide a comparative context, the following table summarizes the quantitative antioxidant and enzyme inhibitory activities of other related phenylpropanoid glycosides.

Compound	Assay	IC50 (μM)	Source
Phenylpropanoid Glycoside Analogs	DPPH Radical Scavenging	16.0 - 23.03	[1]
Regaloside H (from Lilium longiflorum)	DPP-IV Inhibition	Not specified	
(2S)-1-O-p- coumaroyl-2-O-β-d- glucopyranosylglycero I (from Lilium longiflorum)	DPP-IV Inhibition	Not specified	_

Experimental Protocols Isolation and Purification of Regaloside I

A detailed, step-by-step protocol for the isolation and purification of **Regaloside I** is not explicitly provided in a single source. However, based on methods described for the separation of phenylpropanoid glycosides from Lilium species, a general workflow can be outlined.

1. Extraction:

- Dried and powdered rhizomes of Lilium species are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

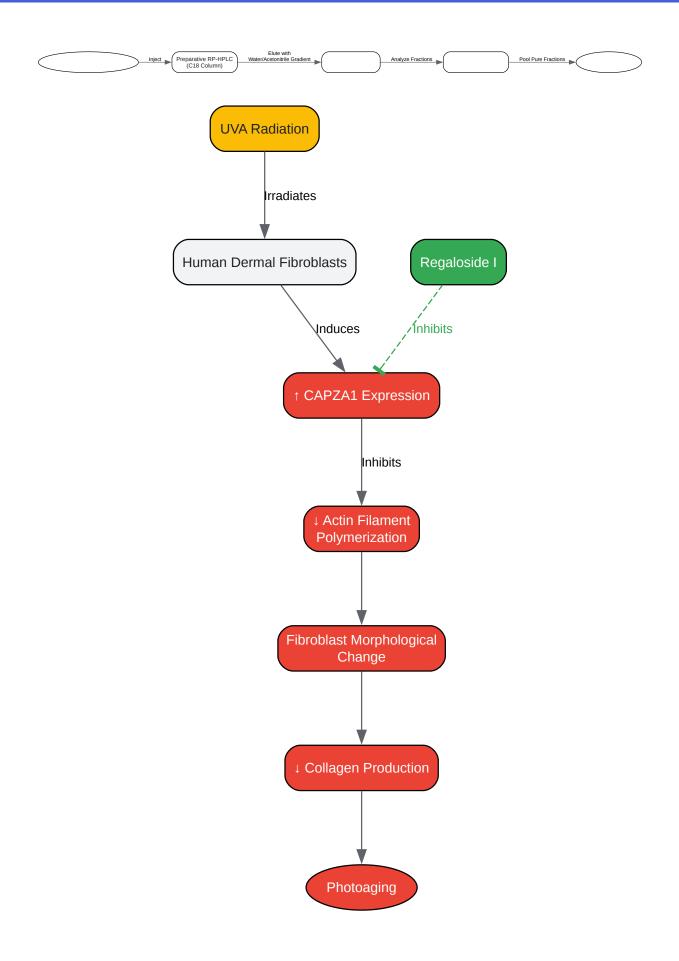
• The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.



- The fraction containing the phenylpropanoid glycosides (typically the ethyl acetate or nbutanol fraction) is collected.
- 3. Chromatographic Purification:
- The enriched fraction is subjected to further purification using various chromatographic techniques.
- Column Chromatography: Initial separation can be performed on a silica gel or Sephadex LH-20 column.
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient elution system of water (often with a small percentage of formic acid) and acetonitrile.[3] The elution of Regaloside I and other related compounds can be monitored using a photodiode array (PDA) detector at wavelengths around 305, 310, and 325 nm.[4][5]

Experimental Workflow for HPLC Purification







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